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molecular formula C9H7F5S B8465317 Benzene, 1,2-difluoro-4-[(3,3,3-trifluoropropyl)thio]-

Benzene, 1,2-difluoro-4-[(3,3,3-trifluoropropyl)thio]-

Cat. No. B8465317
M. Wt: 242.21 g/mol
InChI Key: XIJBWNLXIRDLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605163B2

Procedure details

To 3.4 mmol 3,4-difluoro-thiophenol and 5.1 mmol 1-iodo-3,3,3-trifluoropropane in 5 ml acetone was added 3.7 mmol potassium carbonate, and the mixture heated at 140° C. for 3 h under microwave irradiation. The reaction mixture was then poured onto water and extracted three times with ethyl acetate. The combined organic phases were then washed with saturated aq. NaCl solution, dried over Na2SO4, and concentrated in vacuo to afford the title compound. MS (m/e): 243.1 (M+H+, 100%)
Quantity
3.4 mmol
Type
reactant
Reaction Step One
Quantity
5.1 mmol
Type
reactant
Reaction Step One
Quantity
3.7 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[CH:6][C:7]=1[F:8].I[CH2:11][CH2:12][C:13]([F:16])([F:15])[F:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:8][C:7]1[CH:6]=[CH:5][C:4]([S:9][CH2:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[CH:3][C:2]=1[F:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.4 mmol
Type
reactant
Smiles
FC=1C=C(C=CC1F)S
Name
Quantity
5.1 mmol
Type
reactant
Smiles
ICCC(F)(F)F
Name
Quantity
3.7 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were then washed with saturated aq. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)SCCC(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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